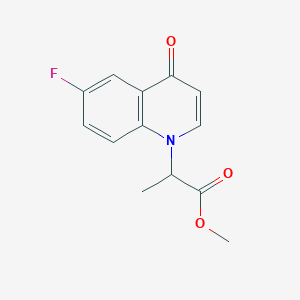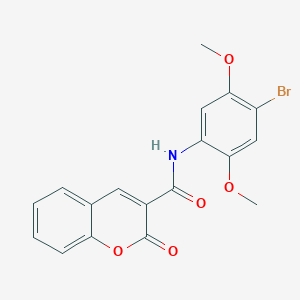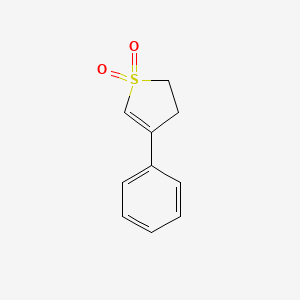![molecular formula C19H16N2O2S2 B12118308 (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B12118308.png)
(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the cyclization of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Methylene Group: The methylene group is introduced by reacting the thiazolidinone intermediate with a suitable benzaldehyde derivative. This step often requires the use of a catalyst such as piperidine or pyridine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group. This reaction is typically carried out under acidic or basic conditions, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
The compound (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (4-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide
- (2-methylphenyl)-N-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide
- (2-methylphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide
Uniqueness
The uniqueness of (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide lies in its specific substitution pattern and the resulting biological activity. The presence of the 2-methylphenyl and 4-methylphenyl groups, along with the thioxo and carboxamide functionalities, contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H16N2O2S2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-methyl-N-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-12-7-9-14(10-8-12)11-16-18(23)21(19(24)25-16)20-17(22)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,22)/b16-11+ |
Clave InChI |
XPPJJWXMSYVVIU-LFIBNONCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118251.png)


![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)
![2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12118282.png)


![2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12118300.png)

